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Compound of Interest

Compound Name: BI-860585

Cat. No.: B1192380

Langen, Germany - BI-860585, a potent and selective ATP-competitive inhibitor of both
MTORC1 and mTORC2, emerged from the discovery pipeline of Boehringer Ingelheim as a
promising therapeutic agent for various cancers. This technical guide provides a
comprehensive overview of the discovery and development history of BI-860585, including its
mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its
evaluation. The development of BI-860585 was later discontinued by Boehringer Ingelheim and
the compound was out-licensed to Xynomic Pharmaceuticals, where it was renamed XP-105.

Discovery and Preclinical Development

The discovery of BI-860585 stemmed from a focused effort to identify dual inhibitors of the
mammalian target of rapamycin (MTOR) complexes, mMTORC1 and mTORC2. As a key
regulator of cell growth, proliferation, and survival, the PI3BK/AKT/mTOR signaling pathway is
frequently dysregulated in cancer. While first-generation mTOR inhibitors, known as rapalogs,
only targeted mTORC1, it was hypothesized that dual inhibition of both mTORC1 and mTORC2
would lead to a more profound and sustained anti-tumor effect.

BI-860585 was identified as a potent and selective ATP-competitive inhibitor, demonstrating
significant activity in preclinical models.

In Vitro Activity

The anti-proliferative activity of BI-860585 was evaluated against a panel of 20 sarcoma cell
lines, revealing a broad spectrum of activity. The half-maximal effective concentration (EC50)
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Cell Line Histological Subtype BI-860585 EC50 (M)
Osteosarcoma

HOS Osteosarcoma 0.07
HUQO9 Osteosarcoma 0.07
K-HOS Osteosarcoma 0.06
MG63 Osteosarcoma 0.05
NOS1 Osteosarcoma 0.06
Saos2 Osteosarcoma 0.07
U20S Osteosarcoma 0.06
Rhabdomyosarcoma

A204 Rhabdomyosarcoma 0.07
RD Rhabdomyosarcoma 0.06
RH30 Rhabdomyosarcoma 0.06
Synovial Sarcoma

FUJI Synovial Sarcoma 0.07
HS-SY-II Synovial Sarcoma 0.08
SYO-1 Synovial Sarcoma 0.06
YaFuSS Synovial Sarcoma 0.07
Ewing Sarcoma

A673 Ewing Sarcoma 0.18
RD-ES Ewing Sarcoma 0.08
W-ES Ewing Sarcoma 0.06
Other Sarcomas

HT1080 Fibrosarcoma 0.07

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

NMS-2 Leiomyosarcoma 0.06

SK-LMS-1 Leiomyosarcoma 0.07

Mechanism of Action: Targeting the PISBK/IAKT/ImTOR
Pathway

BI-860585 exerts its anti-tumor effects by directly inhibiting the kinase activity of both mTORC1
and mTORC2. This dual inhibition leads to the blockade of downstream signaling pathways
crucial for cancer cell survival and proliferation.
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Caption: The inhibitory action of BI-860585 on the PI3K/AKT/mTOR signaling pathway.
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Clinical Development: Phase I Trial

BI-860585 entered a Phase |, open-label, dose-escalation study (NCT01938846) to evaluate
its safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy in patients with
advanced solid tumors. The trial investigated BI-860585 as a single agent and in combination
with exemestane or paclitaxel.

Study Design
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Caption: Overview of the Phase | clinical trial design for BI-860585.

Key Clinical Findings

The Phase | trial established the MTD for BI-860585 monotherapy at 220 mg/day. In
combination with exemestane, the MTD for BI-860585 was 160 mg/day, and in combination
with paclitaxel, it was also 160 mg/day.

Dose-Limiting Toxicities (DLTS):
o Monotherapy: Diarrhea, rash, and increased alanine/aspartate aminotransferase.
o Combination with Exemestane: Stomatitis and rash.

» Combination with Paclitaxel: Diarrhea and increased blood creatine phosphokinase.
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Most Frequent Treatment-Related Adverse Events:

e Monotherapy: Hyperglycemia, diarrhea, and nausea.

o Combination with Exemestane: Diarrhea and stomatitis.

o Combination with Paclitaxel: Fatigue and diarrhea.
Preliminary Efficacy:

¢ Monotherapy: Stable disease was observed in 18 patients.

o Combination with Exemestane: 4 partial responses and 6 cases of stable disease were
reported.

o Combination with Paclitaxel: 1 complete response, 4 partial responses, and 8 cases of stable
disease were noted.

Experimental Protocols
In Vitro Cell Proliferation Assay

The anti-proliferative activity of BI-860585 was determined using a standard cell viability assay.

o Cell Plating: Sarcoma cell lines were seeded in 96-well plates at a density of 3,000 to 5,000
cells per well and allowed to adhere overnight.

o Compound Treatment: Cells were treated with a serial dilution of BI-860585 for 72 hours.

 Viability Assessment: Cell viability was assessed using the WST-8 assay, which measures
mitochondrial dehydrogenase activity.

» Data Analysis: The absorbance was measured at 450 nm, and the EC50 values were
calculated using a four-parameter logistic curve fit.

MTOR Kinase Assay (General Protocol)

While the specific proprietary assay used for BI-860585 is not publicly available, a general
protocol for an in vitro mTOR kinase assay is as follows:
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e Immunoprecipitation: mMTORC1 and mTORC2 complexes are immunoprecipitated from cell
lysates using specific antibodies against mTOR, Raptor (for mTORC1), or Rictor (for
MTORC2).

» Kinase Reaction: The immunoprecipitated complexes are incubated with a substrate (e.qg.,
recombinant 4E-BP1 for mTORCL1 or AKT for mTORC?2) in a kinase buffer containing ATP
and the test compound (BI-860585).

» Detection: The phosphorylation of the substrate is detected by immunoblotting using
phospho-specific antibodies or by using a luminescence-based assay.

o Data Analysis: The inhibitory activity of the compound is determined by quantifying the
reduction in substrate phosphorylation.

Transition to XP-105

In December 2018, Xynomic Pharmaceuticals acquired the exclusive worldwide rights to
develop, manufacture, and commercialize BI-860585 from Boehringer Ingelheim. Following the
acquisition, BI-860585 was renamed XP-105. Xynomic has indicated plans to initiate further
clinical trials, including a potential pivotal Phase Il trial in breast cancer and a Phase Ib trial in
combination with another of their pipeline assets for colorectal cancer.

Conclusion

BI-860585 is a potent, selective, and ATP-competitive dual mTORC1/2 inhibitor with
demonstrated preclinical and early clinical activity across a range of solid tumors. While its
development was discontinued by its originator, the compound, now known as XP-105,
continues to be evaluated in the clinic, holding promise as a potential new therapeutic option
for cancer patients. Further clinical investigation will be crucial to fully elucidate its therapeutic
potential.

« To cite this document: BenchChem. [BI-860585: A Technical Overview of its Discovery and
Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192380#bi-860585-discovery-and-development-
history]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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